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Cat. No.: B1683752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ozarelix is a fourth-generation, linear decapeptide antagonist of the Gonadotropin-Releasing

Hormone (GnRH) receptor.[1] By competitively blocking this receptor in the anterior pituitary

gland, Ozarelix inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating

hormone (FSH).[1] This mode of action leads to a rapid reduction in testosterone levels in

males, making it a compound of significant interest for hormone-dependent conditions,

particularly prostate cancer.[1][2] This technical guide provides an in-depth overview of the

structure, chemical properties, and mechanism of action of Ozarelix, intended for researchers

and professionals in the field of drug development.

Peptide Structure and Chemical Properties
Ozarelix is a highly modified decapeptide with the following amino acid sequence: Ac-D-2Nal-

D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH2.[3] Its structure incorporates

several non-standard amino acids and modifications to enhance its potency and stability.

Table 1: Chemical and Physical Properties of Ozarelix
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Property Value Source

Molecular Formula C72H96ClN17O14 [2][3][4]

Molecular Weight 1459.1 g/mol [3][4]

Monoisotopic Mass 1457.7011185 Da [3][5]

IUPAC Name

N-acetyl-3-(2-naphthyl)-D-

alanyl-4-chloro-D-phenylalanyl-

3-(3-pyridyl)-D-alanyl-L-seryl-

N-methyl-L-tyrosyl-D-

homocitrullyl-L-norleucyl-L-

arginyl-L-prolyl-D-alaninamide

[3]

CAS Number 295350-45-7 [3][4]

Solubility Soluble in DMSO [6]

Appearance Powder [7]

Experimental Protocols
The synthesis and purification of Ozarelix, like other synthetic peptides, typically involve solid-

phase peptide synthesis (SPPS) followed by high-performance liquid chromatography (HPLC)

for purification.

Table 2: Experimental Methodologies
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Experiment Protocol

Synthesis

Solid-Phase Peptide Synthesis (SPPS) using

Fmoc/tBu strategy: 1. Resin Preparation: A

suitable resin (e.g., Rink Amide resin) is swelled

in a solvent like N,N-dimethylformamide (DMF)

or N-methyl-2-pyrrolidone (NMP). 2. Amino Acid

Coupling: The C-terminal amino acid (D-

Alanine) is attached to the resin. Subsequent

Fmoc-protected amino acids are sequentially

coupled using an activating agent (e.g.,

HBTU/HOBt) and a base (e.g., DIEA) in DMF.

Each coupling step is followed by washing to

remove excess reagents. 3. Fmoc Deprotection:

The Fmoc protecting group is removed from the

N-terminus of the growing peptide chain using a

solution of piperidine in DMF. 4. Acetylation: The

N-terminus of the final peptide is acetylated

using acetic anhydride. 5. Cleavage and

Deprotection: The peptide is cleaved from the

resin, and side-chain protecting groups are

removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and

scavengers (e.g., water, triisopropylsilane). 6.

Precipitation and Lyophilization: The crude

peptide is precipitated with cold diethyl ether,

washed, and then lyophilized to obtain a

powder.

Purification Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC): 1. Column: A C18

stationary phase column is typically used. 2.

Mobile Phase: A gradient of acetonitrile in water,

both containing a small percentage of

trifluoroacetic acid (TFA) (e.g., 0.1%), is used for

elution. 3. Detection: The peptide is detected by

UV absorbance, typically at 220 nm and 280

nm. 4. Fraction Collection: Fractions containing
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the purified peptide are collected, pooled, and

lyophilized.

Characterization

Mass Spectrometry (MS): Electrospray

ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass

spectrometry is used to confirm the molecular

weight of the purified peptide. Nuclear Magnetic

Resonance (NMR) Spectroscopy: 1D (¹H) and

2D (e.g., COSY, TOCSY, NOESY) NMR

spectroscopy can be used to confirm the

peptide's structure and sequence by analyzing

the chemical shifts and correlations of the amino

acid residues.

Mechanism of Action and Signaling Pathways
Ozarelix functions as a competitive antagonist of the GnRH receptor.[1] This interaction

initiates a cascade of events that ultimately leads to apoptosis in certain cancer cells.

GnRH Antagonist Signaling Pathway
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Caption: Ozarelix blocks the GnRH receptor, leading to reduced testosterone and inducing

apoptosis in prostate cancer cells.

Apoptosis Induction Pathway in Prostate Cancer Cells
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In addition to its systemic hormonal effects, Ozarelix has been shown to directly induce

apoptosis in hormone-refractory prostate cancer cells.[8][9] This process involves the activation

of the extrinsic apoptosis pathway.
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Caption: Ozarelix induces apoptosis via upregulation of death receptors and downregulation of

c-FLIP(L), leading to caspase activation.

Studies have demonstrated that Ozarelix treatment leads to an accumulation of cells in the

G2/M phase of the cell cycle and induces apoptosis through caspase-8-dependent activation of

caspase-3.[8][9] This is associated with the downregulation of the anti-apoptotic protein c-

FLIP(L) and an increased expression and activity of the death receptors DR4/5 and Fas.[8][9]
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This sensitization of cancer cells to apoptosis highlights a direct anti-tumor effect of Ozarelix
independent of testosterone deprivation.

Conclusion
Ozarelix is a potent GnRH antagonist with a well-defined structure and mechanism of action.

Its ability to rapidly suppress testosterone levels and directly induce apoptosis in cancer cells

makes it a valuable tool for research and a promising candidate for the development of new

cancer therapies. The detailed information on its chemical properties and the experimental

protocols provided in this guide serves as a comprehensive resource for scientists and

researchers working with this peptide. Further investigation into its signaling pathways may

uncover additional therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ozarelix: A Technical Guide to its Structure, Properties,
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683752#ozarelix-peptide-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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